molecular formula C8H18ClNO B1435007 (Cyclohexylmethyl)(methoxy)amine hydrochloride CAS No. 1803584-35-1

(Cyclohexylmethyl)(methoxy)amine hydrochloride

Cat. No. B1435007
CAS RN: 1803584-35-1
M. Wt: 179.69 g/mol
InChI Key: FHJBXWZVFDBRQD-UHFFFAOYSA-N
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Description

(Cyclohexylmethyl)(methoxy)amine hydrochloride is an organic compound with the chemical formula C8H18ClNO and a molecular weight of 179.69 . It appears as a powder and is typically stored at a temperature of 4°C .


Molecular Structure Analysis

The IUPAC name for (Cyclohexylmethyl)(methoxy)amine hydrochloride is 1-cyclohexyl-N-methoxymethanamine; hydrochloride . The InChI code is 1S/C8H17NO.ClH/c1-10-9-7-8-5-3-2-4-6-8;/h8-9H,2-7H2,1H3;1H .


Physical And Chemical Properties Analysis

(Cyclohexylmethyl)(methoxy)amine hydrochloride is a powder that is typically stored at a temperature of 4°C . It has a molecular weight of 179.69 .

Scientific Research Applications

Chemical Synthesis and Characterization

  • A study on 2-[[tris(hydroxymethyl)methyl]aminomethylene]cyclohexa-3,5-dien-1(2H)-one and its derivatives highlighted their structural characteristics, showcasing the keto-amine tautomeric form and the strong intramolecular N-H...O hydrogen bond. This research contributes to the understanding of the structural dynamics in related compounds (Odabaşoǧlu, Albayrak, Büyükgüngör, & Lönnecke, 2003).

  • Another paper reported on the Incorporation of an Amino Function in a cyclohexane carboxylic acid, showing a method for constructing an amino acid for use in a constrained ring analog, which is significant for pharmaceutical synthesis (Mayer & Joullié, 1994).

Chemical Reactions and Applications

  • Research on 5-amino-5,6-dihydro-6-methoxy-2-methyl-2-(4'-biphenylyl)-2H-pyran-3(4H)-ones demonstrated their antimicrobial and anticoccidial activities, underlining the potential of methoxyamine derivatives in developing new antimicrobial agents (Georgiadis, 1976).

  • A study on 2-Imino-2-methoxyethyl 1-thioglycosides explored new reagents for attaching sugars to proteins, which could be pivotal for biochemical modifications and drug development (Lee, Stowell, & Krantz, 1976).

properties

IUPAC Name

1-cyclohexyl-N-methoxymethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17NO.ClH/c1-10-9-7-8-5-3-2-4-6-8;/h8-9H,2-7H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHJBXWZVFDBRQD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CONCC1CCCCC1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Cyclohexylmethyl)(methoxy)amine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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